molecular formula C20H15N5O9 B12615316 3,3'-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione]

3,3'-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione]

Cat. No.: B12615316
M. Wt: 469.4 g/mol
InChI Key: ABIFKDSUJASUPF-UHFFFAOYSA-N
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Description

3,3'-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione] is a synthetic organic compound designed for research and development purposes. This molecule features a pyrrolidine-2,5-dione (succinimide) core, which is a privileged scaffold in medicinal chemistry due to its ability to contribute to a molecule's three-dimensionality and influence its physicochemical properties . The specific biological activity and mechanism of action of this compound are areas of active investigation. Researchers are exploring its potential value as a building block in the synthesis of more complex molecules or as a candidate for screening against various biological targets. This product is intended for research use only in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the available safety data sheets and conduct their own literature reviews to determine the most promising applications for this compound in their specific field of study.

Properties

Molecular Formula

C20H15N5O9

Molecular Weight

469.4 g/mol

IUPAC Name

3-[hydroxy-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C20H15N5O9/c26-17-9-15(19(28)21(17)11-1-5-13(6-2-11)24(31)32)23(30)16-10-18(27)22(20(16)29)12-3-7-14(8-4-12)25(33)34/h1-8,15-16,30H,9-10H2

InChI Key

ABIFKDSUJASUPF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])N(C3CC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of 3,3'-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione] typically involves the following key steps:

  • Formation of Pyrrolidine-2,5-dione Derivatives : The initial step often involves the nucleophilic acyl substitution of 1,4-dicarboxylic acids or their derivatives with suitable amines. This method is well-established in synthesizing pyrrolidine derivatives due to its versatility and efficiency.

  • Introduction of Hydroxyimino Group : The hydroxyimino functionality can be introduced through a reaction involving hydroxylamine derivatives with the pyrrolidine-2,5-dione backbone. This step often requires careful control of reaction conditions to ensure high yield and purity.

Specific Methodologies

  • Nucleophilic Acyl Substitution :

    • Reagents : 1,4-Dicarboxylic acids (e.g., succinic anhydride), amines (e.g., p-nitroaniline).
    • Procedure :
      • The dicarboxylic acid is reacted with an amine in a suitable solvent (e.g., dichloromethane) at room temperature.
      • The reaction is monitored using thin-layer chromatography (TLC) until completion.
      • The product is isolated by extraction with organic solvents and purified by column chromatography.
    • Yield : Typically yields around 60-80% depending on the specific conditions used.
  • Three-component Reaction :

    • Reagents : A combination of aldehydes, nitro compounds (e.g., p-nitrophenol), and amines.
    • Procedure :
      • All components are mixed in a solvent like ethanol and stirred at elevated temperatures (80°C) for several hours.
      • The reaction progress is monitored via TLC.
      • Post-reaction, the mixture is cooled and extracted to isolate the desired product.
    • Yield : This method can provide yields upwards of 70% with proper optimization.
  • Hydroxylamine Reaction :

    • Reagents : Hydroxylamine hydrochloride or its derivatives.
    • Procedure :
      • The pyrrolidine-2,5-dione derivative is treated with hydroxylamine in a basic medium (e.g., sodium acetate buffer).
      • The reaction typically occurs at room temperature or slightly elevated temperatures.
      • Purification involves recrystallization or chromatography.
    • Yield : Yields can vary significantly based on the reaction conditions but typically range from 50% to 75%.

Comparative Analysis of Methods

Method Key Reagents Typical Yield Advantages Disadvantages
Nucleophilic Acyl Substitution Dicarboxylic acids, amines 60-80% Simple procedure; good scalability Requires careful control of conditions
Three-component Reaction Aldehydes, nitro compounds Upwards of 70% High yield; versatile Longer reaction times
Hydroxylamine Reaction Hydroxylamine 50-75% Direct introduction of hydroxyimino group May require purification steps

Chemical Reactions Analysis

Types of Reactions

3,3’-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3,3’-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione] has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3’-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione] involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the nitrophenyl groups can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogues in Pharmacological Studies

Pyrrolidine-2,5-dione derivatives are widely explored for their anticonvulsant and antinociceptive activities. For example:

  • Compound 4 (3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride) demonstrated an ED50 of 39.6 mg/kg in rodent seizure models, outperforming valproic acid (ED50 = 270 mg/kg) and ethosuximide (ED50 = 130 mg/kg). Its activity is attributed to dual inhibition of voltage-gated sodium and L-type calcium channels .
  • Compound 9 (unsubstituted pyrrolidine-2,5-dione with a thiophene ring) showed lower potency, highlighting the critical role of substituents like morpholinopropyl groups in enhancing activity .

However, the 4-nitrophenyl group’s electron-withdrawing nature could reduce bioavailability relative to morpholinopropyl or thiophene-containing analogues .

Bis-Chalcone Pyrrolidine-2,5-dione Derivatives

describes bis-chalcone derivatives with varied substituents:

Compound ID Substituents Elemental Composition Key Properties
7a(ii) 3-nitrobenzylidene C25H17N3O6 High nitrogen content (9.23%)
7a(iv) 4-methoxybenzylidene C27H23NO4 Enhanced lipophilicity (logP ~2.5)
7b(ii) 3-nitrobenzylidene + 4-chlorophenyl C24H14ClN3O6 Dual nitro/chloro electronic effects

Comparison with Target Compound: Unlike bis-chalcone derivatives, the hydroxyimino-linked compound lacks conjugated double bonds, which may reduce π-π stacking interactions critical for crystallinity or receptor binding.

Receptor Affinity and SAR Insights

highlights substituent effects on 5-HT1A/5-HT2A receptor affinity:

  • Ortho-OCH3 derivatives : High 5-HT1A affinity due to hydrogen-bonding interactions.
  • Meta-CF3 derivatives : Comparable 5-HT1A affinity but reduced 5-HT2A activity vs. chloro analogues .

Comparison with Target Compound: The nitro group’s strong electron-withdrawing effect may mimic meta-CF3 in modulating receptor selectivity. However, steric bulk from the hydroxyimino bridge could limit binding to G-protein-coupled receptors like 5-HT subtypes .

Biological Activity

3,3'-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione] is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the areas of enzyme inhibition and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity based on various research findings.

Chemical Structure

The compound is characterized by its unique structure, which includes two 4-nitrophenyl groups attached to a pyrrolidine-2,5-dione backbone. The presence of a hydroxyimino group enhances its reactivity and potential biological interactions.

Enzyme Inhibition

Research indicates that compounds similar to 3,3'-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione] exhibit significant inhibitory effects on various enzymes. For instance:

  • Aromatase Inhibition : A study reported that derivatives of pyrrolidine-2,5-dione showed substantial inhibition against human placental aromatase (AR), with IC50 values ranging from 18.5 to 24.6 µM . This suggests that the compound may have applications in conditions sensitive to estrogen levels.
  • 17 Alpha-Hydroxylase Inhibition : Similar compounds were noted to inhibit rat testicular 17 alpha-hydroxylase with comparable potency to established inhibitors like Ketoconazole (IC50 = 12.1 µM) . Such inhibition could be relevant in the context of steroid biosynthesis.

Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives have been explored in various studies:

  • Antibacterial and Antifungal Properties : Compounds with similar structural motifs have demonstrated considerable antibacterial and antifungal activities. The introduction of functional groups at specific positions on the pyrrolidine ring has been shown to enhance these activities .

Case Studies

A few notable studies highlight the biological potential of this compound:

  • Study on Aromatase Inhibition : A series of novel pyrrolidine-2,5-dione compounds were synthesized and evaluated for their ability to inhibit aromatase. Among these, certain derivatives exhibited IC50 values comparable to known inhibitors, indicating their potential as therapeutic agents in hormone-sensitive cancers .
  • Antimicrobial Evaluation : Another study investigated the antibacterial effects of pyrrolidine derivatives against various bacterial strains. The results indicated that modifications on the nitrophenyl groups significantly influenced the antimicrobial efficacy, suggesting a structure-activity relationship that could guide future drug design .

Data Summary

Biological ActivityTarget Enzyme/PathogenIC50 Value (µM)Reference
Aromatase InhibitionHuman Placental Aromatase23.8 - 24.6
17 Alpha-Hydroxylase InhibitionRat Testicular 17 Alpha-Hydroxylase18.5
Antibacterial ActivityVarious Bacterial StrainsVaries by derivative

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